

An In-Depth Technical Guide to the Structure and IUPAC Nomenclature of Diludine

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Compound of Interest

Compound Name: Diludine

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Abstract

Diludine, a synthetically derived compound, is recognized for its significant applications across various scientific fields, including its role as a potent antioxidant and a valuable hydrogen source in organic synthesis. This technical guide provides a comprehensive overview of **Diludine**'s chemical structure, its systematic IUPAC nomenclature, and key physicochemical properties. Detailed experimental protocols for its synthesis via the classical Hantzsch reaction are presented, alongside methodologies for evaluating its application as a reducing agent and its antimicrobial potential. This document aims to serve as a critical resource for professionals engaged in chemical research and drug development, offering detailed data and procedural insights to facilitate further investigation and application of this versatile molecule.

Chemical Structure and Nomenclature

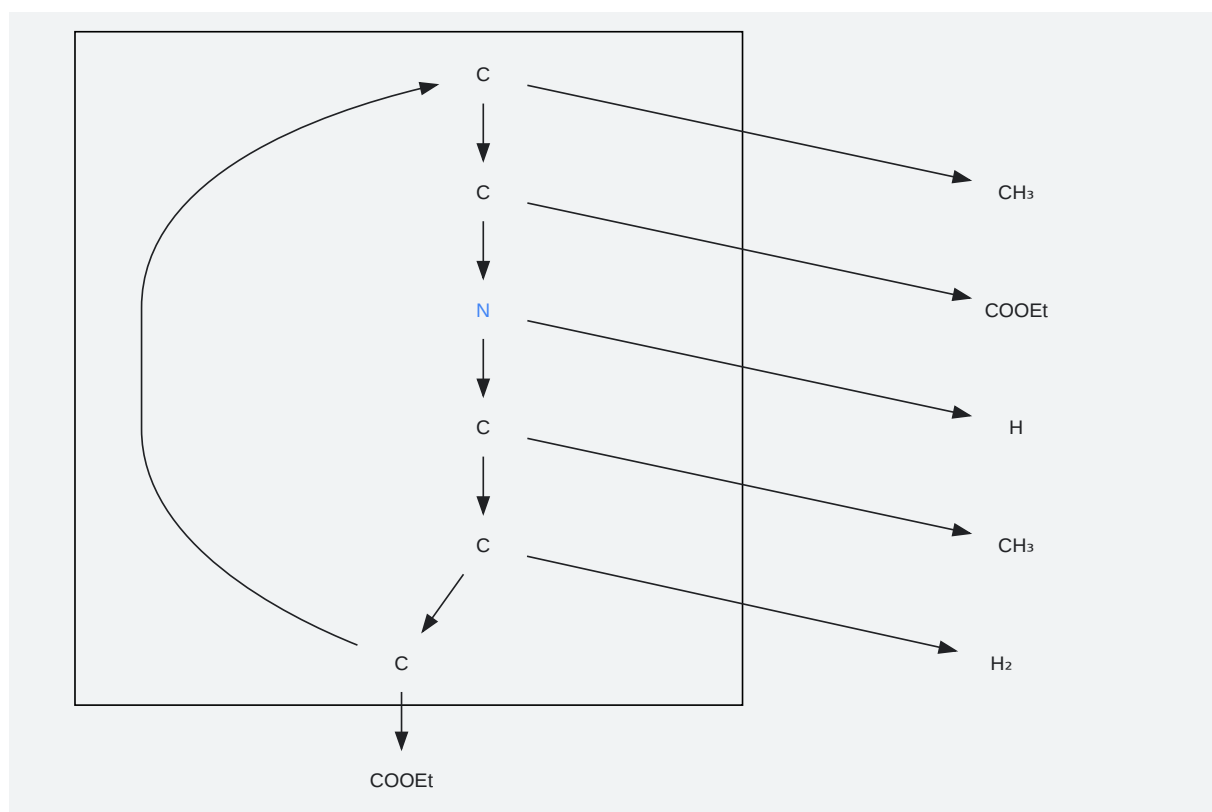
Diludine is a derivative of 1,4-dihydropyridine, characterized by a central dihydropyridine ring with methyl groups at the 2 and 6 positions, and ethyl carboxylate groups at the 3 and 5 positions.

IUPAC Nomenclature: The systematic name for **Diludine**, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[1]

Synonyms: This compound is also widely known by several other names in scientific literature, including:

- Hantzsch ester[1][2]
- Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate[2][3][4]
- Ethidine
- Diethone

Chemical Structure Diagram:



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Caption: Chemical structure of **Diludine**.

Physicochemical Properties

A summary of the key physicochemical properties of **Diludine** is presented in the table below, compiled from various sources. These properties are essential for its handling, formulation, and application in experimental settings.

Property	Value	References
Molecular Formula	C ₁₃ H ₁₉ NO ₄	[3][4][5]
Molecular Weight	253.29 g/mol	[1][3][4]
CAS Number	1149-23-1	[3][4][5]
Appearance	Light green or light yellow solid/powder	[2]
Melting Point	178-183 °C	[2][6]
Solubility	Soluble in organic solvents such as chloroform, dichloromethane, and methanol; insoluble in water.	[2][7]
Purity	Typically ≥97% or ≥98%	[3][4][5]
pKa (predicted)	3.50 ± 0.70	[2]

Experimental Protocols

Synthesis of Diludine via Hantzsch Pyridine Synthesis

The most common and established method for synthesizing **Diludine** is the Hantzsch pyridine synthesis. This multi-component reaction involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor.[8][9]

Reaction Scheme:



Experimental Workflow for Hantzsch Synthesis:



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Caption: General workflow for the Hantzsch synthesis of **Diludine**.

Detailed Protocol:

This protocol is adapted from established literature procedures for the Hantzsch synthesis of 1,4-dihydropyridines. [8][10]

Materials:

- Aqueous formaldehyde (37% in water)
- Ethyl acetoacetate
- Concentrated aqueous ammonia (25% in water)
- Ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Filter paper
- Crystallizing dish

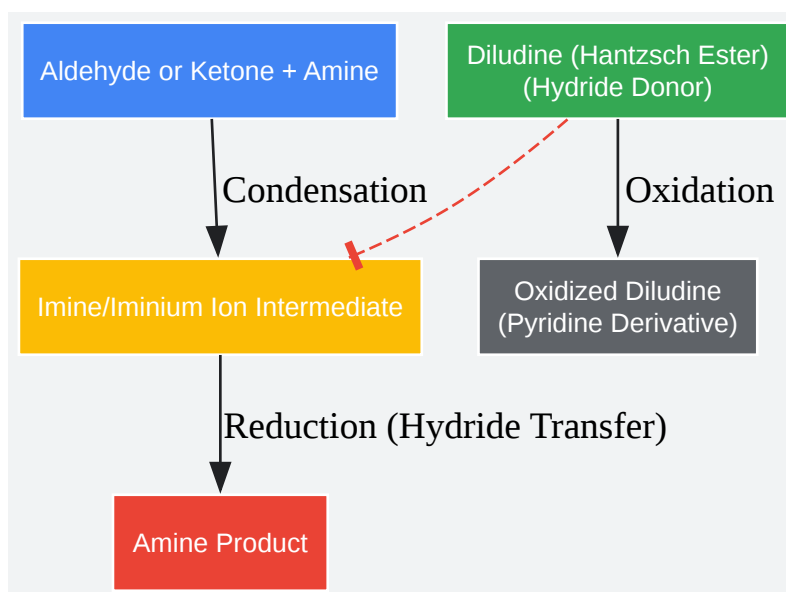
Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aqueous formaldehyde (1.4 mL, 18.70 mmol), ethyl acetoacetate (5.0 mL, 39.06 mmol), and ethanol (2.0 mL).[10]
- To this stirred mixture, add concentrated aqueous ammonia (6.2 mL, 82.97 mmol).[10]
- Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 30 minutes.[10]
- After the reflux period, allow the mixture to cool to room temperature. The product will begin to precipitate.
- Further cool the mixture in an ice bath to ensure complete precipitation of the product.
- Isolate the crude solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with a small amount of well-chilled ethanol (0–5 °C).[10]
- Purify the crude product by recrystallization from ethanol to yield pure **Diludine**.
- Dry the purified crystals, weigh them, and calculate the percentage yield.

Application as a Reducing Agent

Diludine and other Hantzsch esters are effective mild reducing agents, often used for the transfer hydrogenation of activated carbon-carbon double bonds, carbonyls, and imines.[2]

Logical Relationship for Reductive Amination:



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Caption: Role of **Diludine** in organocatalytic reductive amination.

Antimicrobial Activity Assay

Various 1,4-dihydropyridine derivatives have demonstrated antimicrobial activity against a range of microorganisms, including bacteria and fungi.[11] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Experimental Protocol for MIC Determination (Broth Microdilution Method):

This is a generalized protocol for determining the MIC of a compound against a bacterial strain.

Materials:

- **Diludine**
- Bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Nutrient broth (e.g., Mueller-Hinton Broth)
- Sterile 96-well microtiter plates
- Pipettes and sterile tips

- Incubator
- Spectrophotometer or plate reader (optional, for quantitative measurement)

Procedure:

- Prepare a stock solution of **Diludine** in a suitable solvent (e.g., DMSO).
- In a 96-well plate, perform serial two-fold dilutions of the **Diludine** stock solution with nutrient broth to achieve a range of concentrations.
- Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 0.5 McFarland standard).
- Inoculate each well (containing the diluted compound and controls) with the bacterial suspension.
- Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
- Incubate the microplate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
- After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of **Diludine** that completely inhibits visible growth.[\[11\]](#)
- Optionally, the optical density (OD) of each well can be measured with a plate reader to quantify bacterial growth.

Conclusion

Diludine, or diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a well-characterized compound with a straightforward synthesis and diverse applications. Its utility as a reducing agent in organic synthesis and its potential as an antimicrobial agent make it a subject of ongoing interest for researchers in chemistry and drug development. The detailed structural information and experimental protocols provided in this guide are intended to support and stimulate further research into the properties and applications of this versatile molecule.

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